3-Amino-5-(3-chloro-4-methylphenyl)pyrazole
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Overview
Description
3-Amino-5-(3-chloro-4-methylphenyl)pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3-chloro-4-methylphenyl)pyrazole typically involves the reaction of appropriate hydrazines with substituted ketones or aldehydes. One common method includes the cyclization of 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-(3-chloro-4-methylphenyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted pyrazoles.
Scientific Research Applications
3-Amino-5-(3-chloro-4-methylphenyl)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-chloro-4-methylphenyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In medicinal applications, it may interfere with signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
- 3-Amino-5-phenylpyrazole
- 3-Amino-5-(4-chlorophenyl)pyrazole
- 3-Amino-5-(3-methylphenyl)pyrazole
Comparison: 3-Amino-5-(3-chloro-4-methylphenyl)pyrazole is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds. For instance, the chloro group can enhance its electron-withdrawing properties, while the methyl group can affect its steric interactions .
Properties
Molecular Formula |
C10H10ClN3 |
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Molecular Weight |
207.66 g/mol |
IUPAC Name |
5-(3-chloro-4-methylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10ClN3/c1-6-2-3-7(4-8(6)11)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |
InChI Key |
XJIAKRKFWZTDJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2)N)Cl |
Origin of Product |
United States |
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